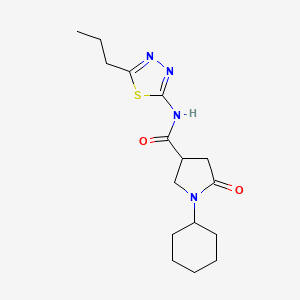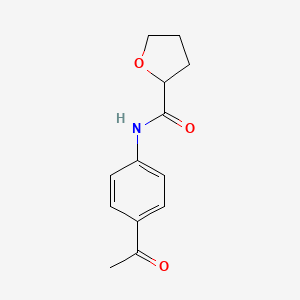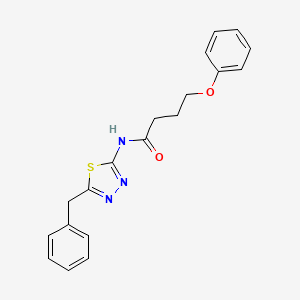![molecular formula C17H15NO5 B14959925 N-[(3-hydroxy-6-oxo-6H-benzo[c]chromen-4-yl)methyl]-D-alanine](/img/structure/B14959925.png)
N-[(3-hydroxy-6-oxo-6H-benzo[c]chromen-4-yl)methyl]-D-alanine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[({3-HYDROXY-6-OXO-6H-BENZO[C]CHROMEN-4-YL}METHYL)AMINO]PROPANOIC ACID is a complex organic compound that belongs to the class of benzo[c]chromenes This compound is characterized by its unique structure, which includes a hydroxy group, a keto group, and a benzo[c]chromene core
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[({3-HYDROXY-6-OXO-6H-BENZO[C]CHROMEN-4-YL}METHYL)AMINO]PROPANOIC ACID typically involves multiple steps. One common method starts with the reaction of 2-bromobenzoic acids and resorcinol in the presence of copper sulfate (CuSO₄) and sodium hydroxide (NaOH) to form intermediate compounds . These intermediates are then further reacted under specific conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and optimized reaction conditions can enhance yield and purity. Additionally, industrial methods may incorporate purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications.
化学反応の分析
Types of Reactions
2-[({3-HYDROXY-6-OXO-6H-BENZO[C]CHROMEN-4-YL}METHYL)AMINO]PROPANOIC ACID undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The keto group can be reduced to form alcohols.
Substitution: The amino group can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Electrophiles like alkyl halides or acyl chlorides can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group may yield benzo[c]chromen-6-one derivatives, while reduction of the keto group may produce benzo[c]chromen-6-ol derivatives.
科学的研究の応用
2-[({3-HYDROXY-6-OXO-6H-BENZO[C]CHROMEN-4-YL}METHYL)AMINO]PROPANOIC ACID has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Medicine: Its derivatives have shown promise in various therapeutic areas, including anti-inflammatory and antioxidant activities.
Industry: The compound is used in the synthesis of dyes, sanitizers, and corrosion inhibitors.
作用機序
The mechanism of action of 2-[({3-HYDROXY-6-OXO-6H-BENZO[C]CHROMEN-4-YL}METHYL)AMINO]PROPANOIC ACID involves its interaction with specific molecular targets. For instance, as a potential phosphodiesterase II inhibitor, it may modulate the levels of cyclic nucleotides within cells, thereby affecting various signaling pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.
類似化合物との比較
2-[({3-HYDROXY-6-OXO-6H-BENZO[C]CHROMEN-4-YL}METHYL)AMINO]PROPANOIC ACID can be compared with other benzo[c]chromene derivatives and coumarin compounds:
特性
分子式 |
C17H15NO5 |
|---|---|
分子量 |
313.30 g/mol |
IUPAC名 |
(2R)-2-[(3-hydroxy-6-oxobenzo[c]chromen-4-yl)methylamino]propanoic acid |
InChI |
InChI=1S/C17H15NO5/c1-9(16(20)21)18-8-13-14(19)7-6-11-10-4-2-3-5-12(10)17(22)23-15(11)13/h2-7,9,18-19H,8H2,1H3,(H,20,21)/t9-/m1/s1 |
InChIキー |
QWHQRWSTIDVINF-SECBINFHSA-N |
異性体SMILES |
C[C@H](C(=O)O)NCC1=C(C=CC2=C1OC(=O)C3=CC=CC=C23)O |
正規SMILES |
CC(C(=O)O)NCC1=C(C=CC2=C1OC(=O)C3=CC=CC=C23)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-methoxy-N-{4-[(tetrahydrofuran-2-ylmethyl)sulfamoyl]phenyl}acetamide](/img/structure/B14959842.png)
![3,4-dihydroisoquinolin-2(1H)-yl[1-(furan-2-ylcarbonyl)piperidin-4-yl]methanone](/img/structure/B14959848.png)
![N-{5-chloro-4-[(4-chlorophenyl)(cyano)methyl]-2-methylphenyl}-4-[(2-methylpropanoyl)amino]benzamide](/img/structure/B14959852.png)
![4-[(2-ethylbutanoyl)amino]-N-[5-(4-methoxybenzyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B14959859.png)
![2-chloro-N-[5-(2-methylpropyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B14959863.png)

![2-(2-chloro-6-fluorophenyl)-N-[5-(2-methylpropyl)-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B14959879.png)
![N-[5-(pentan-3-yl)-1,3,4-thiadiazol-2-yl]-3-[(phenylcarbonyl)amino]benzamide](/img/structure/B14959888.png)
![N-cyclopentyl-4-[(2-methylpropanoyl)amino]benzamide](/img/structure/B14959895.png)

![N-{4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl}-3,3-diphenylpropanamide](/img/structure/B14959912.png)
![2-(2-chloro-6-fluorophenyl)-N-[3-(diethylamino)propyl]acetamide](/img/structure/B14959917.png)

![N-[4-(morpholin-4-ylsulfonyl)phenyl]-4-(propanoylamino)benzamide](/img/structure/B14959935.png)
